molecular formula C11H18O2 B8515627 4-Hydroxy-3-methyl-2-pentyl-cyclopent-2-enone CAS No. 28797-01-5

4-Hydroxy-3-methyl-2-pentyl-cyclopent-2-enone

Cat. No.: B8515627
CAS No.: 28797-01-5
M. Wt: 182.26 g/mol
InChI Key: KPXHHHHMZICWTO-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-2-pentyl-cyclopent-2-enone is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

28797-01-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4-hydroxy-3-methyl-2-pentylcyclopent-2-en-1-one

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h10,12H,3-7H2,1-2H3

InChI Key

KPXHHHHMZICWTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(CC1=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the same flask as in Example 1, there were charged 3-acetoxy-2-n-pentyl-3-methyl-4-cyclopentenone (2.24 g), tetrahydrofuran (10 ml) and 20% sulfuric acid (10 ml), and the resultant mixture was stirred at 30° to 50° C. for 6 hours. After completion of the reaction, the reaction mixture was subjected to post-treatment and purification as in example 1 to give 1.55 g of 4-hydroxy-2-n-pentyl-3-methyl-2-cyclopentenone. Yield, 85%.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Experimental description: 270 μL dihydrojasmone were dissolved in 1.2 mL ethanol and added to 150 mL potassium phosphate buffer pH 8.0. Var2 was added to the mixture at a final concentration of 2 μM. The mixture was split in 4.8 mL aliquots into 15 mL scintillation vials equipped with a stir bar. 600 μL 10 mM NADPH in KPi buffer were added to each vial and stirred for 2 minutes. 600 μL cofactor regeneration solution containing 500 mM glucose-6-phosphate and 10 units/mL glucose-6-phosphate dehydrogenase were then added to each vial. The resulting mixtures were stirred at room temperature. After 36 hours, the reaction mixtures were joined together and extracted with chloroform (3×50 mL). The organic phase was then dried over magnesium sulfate (MgSO4) and evaporated in vacuo. Purification of the resulting oil by silica gel chromatography (0-30% ethyl acetate/hexane) afforded the activated product (4-hydroxy-3-methyl-2-pentylcyclopent-2-enone, 222 mg). 210 mg (1.15 mmol) of activated product were dissolved in 2 mL dry dichloromethane (CH2Cl2) and a catalytic amount (4 drops) of ethanol was added to the solution. The solution was cooled to −78° C. (dry ice) and added with 215 μL DAST (1.5 mmol). The reaction was stirred in dry ice for 12 hours. The reaction mixture was then added with 5 mL saturated sodium bicarbonate (NaHCO3) and extracted with dichloromethane (3×15 mL). The organic phase was then dried over magnesium sulfate (MgSO4) and evaporated in vacuo. Purification of the resulting oil by silica gel chromatography (0-30% ethyl acetate/hexane) afforded the fluorinated product, 4-fluoro-3-methyl-2-pentylcyclopent-2-enone (193 mg, 92% yield, yellow oil). 1H-NMR (300 MHz, CDCl3): δ 0.88 (t, J=6.6 Hz, 3H, CH3), δ 1.25-1.40 (m, 6H, CH2), δ 2.10 (d, J=2.1 Hz, 2H, CH3), δ 2.20 (t, J=7.1 Hz, 2H), δ 2.44-2.60 (m, 1H), δ 2.70-2.82 (m, 1H), δ 5.47 (dd, J=54.2 Hz, J=5.8, 1H); 13C-NMR (75 MHz, CDCl3): δ 13.7, 14.2, 22.6, 23.1, 27.9, 29.9, 31.9, 41.4 (d, J=19.6 Hz), δ 91.2 (d, J=174 Hz): 19F-NMR (282 MHz, CDCl3): δ −179.08 (ddd, J=51.88 Hz, J=21.43 Hz, J=9.3 Hz). HRMS (EI+): exact mass calculated for C11H17FO requires m/z 184.1263, found 184.1255.
Quantity
270 μL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
potassium phosphate
Quantity
150 mL
Type
reactant
Reaction Step Two

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